

# Role of Axl signaling in tumor microenvironment

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An In-depth Technical Guide on the Role of Axl Signaling in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in the intricate landscape of the tumor microenvironment (TME).[1][2][3][4] Initially identified as an oncogene, Axl is now recognized for its multifaceted roles in promoting tumor progression, metastasis, and resistance to a broad spectrum of cancer therapies.[5][6][7] Its expression is frequently upregulated in a variety of malignancies and often correlates with a poor prognosis.[6][8] This technical guide provides a comprehensive overview of Axl signaling in the TME, focusing on its molecular mechanisms, its impact on tumor biology, and its potential as a therapeutic target.

## The Axl Signaling Axis

### Axl Receptor and Gas6 Ligand

The Axl receptor is a transmembrane protein characterized by an extracellular domain containing two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[4] The primary ligand for Axl is the growth arrest-specific 6 (Gas6) protein.[1][4][9] Gas6 is a vitamin K-dependent protein that bridges Axl to phosphatidylserine exposed on the surface of apoptotic cells, a key interaction in the process of efferocytosis.[10]

## Activation of Axl Signaling

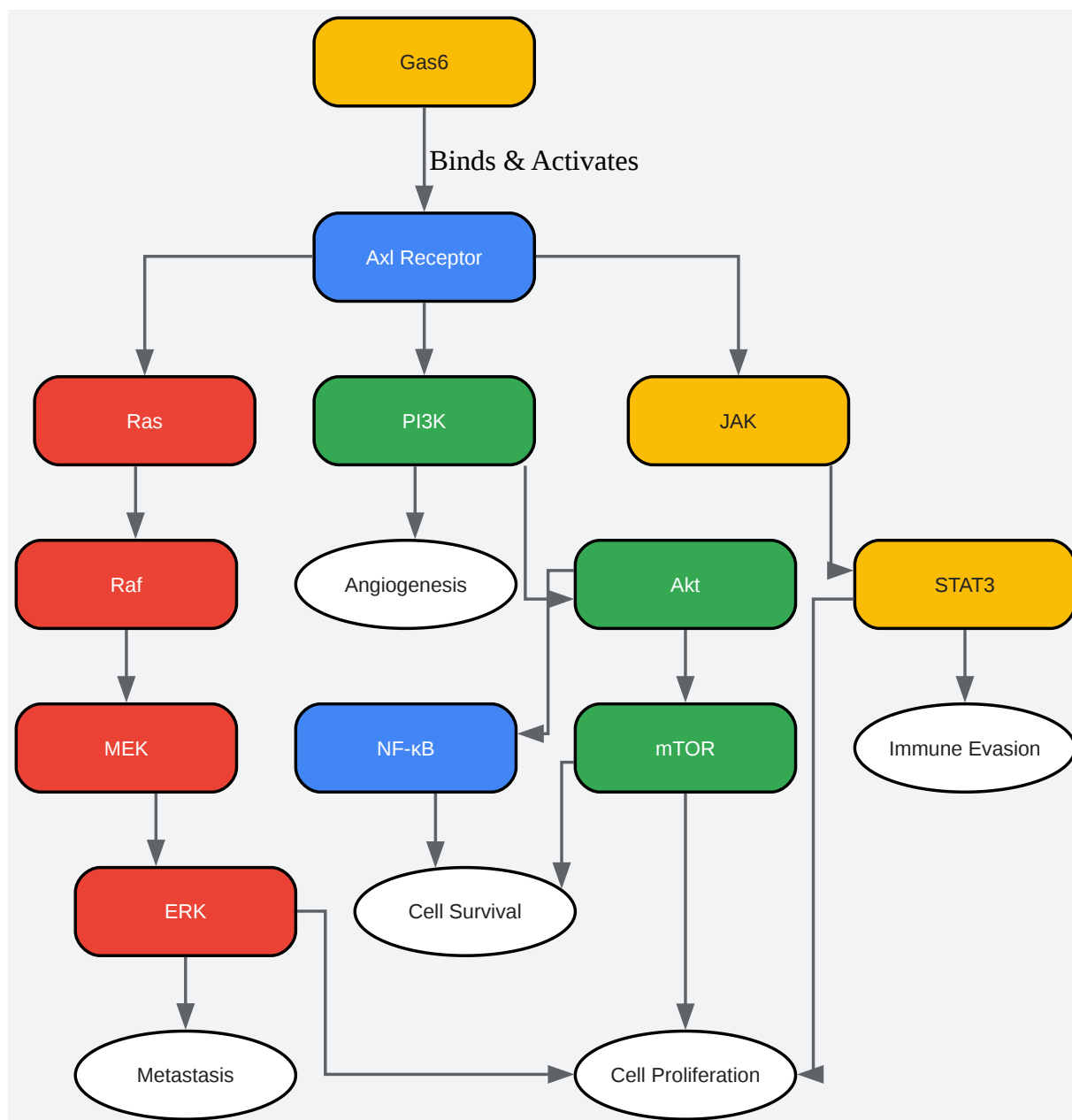
The canonical activation of Axl occurs upon binding of its ligand, Gas6. This binding induces receptor dimerization (homodimerization or heterodimerization with other TAM family members) and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.<sup>[1]</sup><sup>[11]</sup> This phosphorylation cascade creates docking sites for various downstream signaling molecules, thereby initiating a complex network of intracellular signaling pathways.<sup>[1]</sup><sup>[9]</sup>

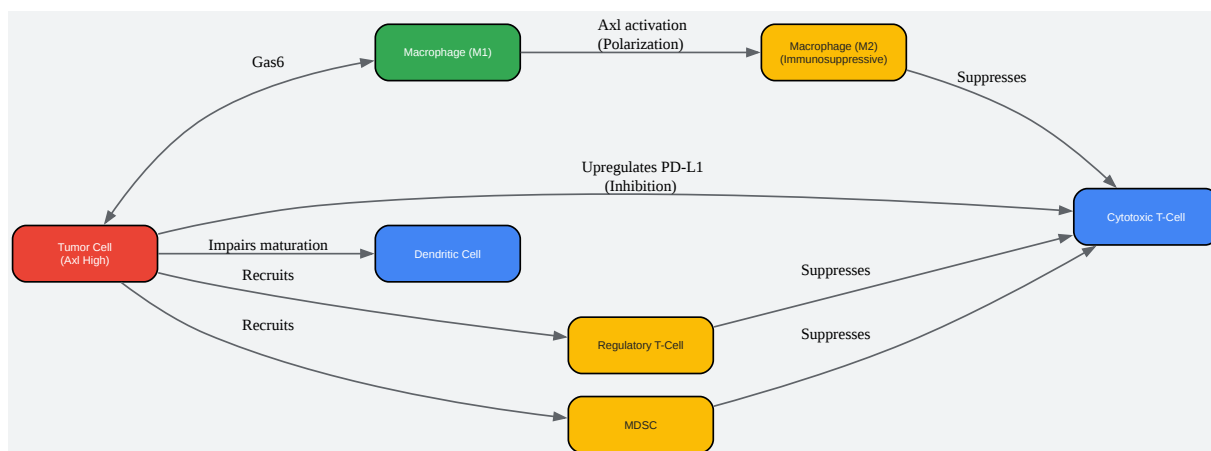
## Downstream Signaling Pathways

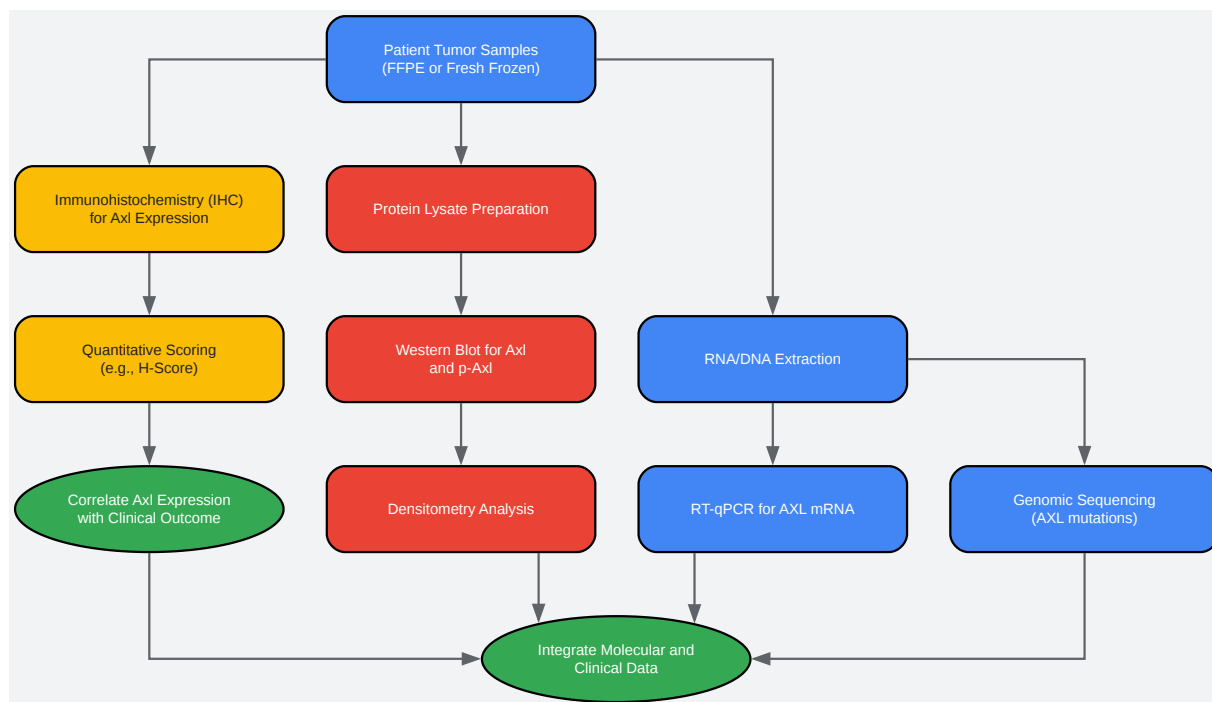
Activated Axl serves as a hub for the activation of several key signaling pathways that are fundamental to cancer cell behavior. These include:

- **PI3K/Akt Pathway:** This pathway is crucial for cell survival, proliferation, and growth. Axl activation leads to the recruitment and activation of the p85 regulatory subunit of PI3K, which in turn activates Akt.<sup>[12]</sup>
- **MAPK/ERK Pathway:** This cascade is a central regulator of cell proliferation, differentiation, and survival. Axl signaling can activate the Ras/Raf/MEK/ERK module, contributing to uncontrolled cell division.<sup>[11]</sup>
- **JAK/STAT Pathway:** This pathway is involved in immune responses, inflammation, and cell proliferation. Axl has been shown to activate STAT3, which can promote tumor cell survival and immune evasion.<sup>[3]</sup>
- **NF-κB Pathway:** This transcription factor plays a key role in inflammation, immunity, and cell survival. Axl signaling can lead to the activation of NF-κB, promoting the expression of anti-apoptotic genes.

Below is a diagram illustrating the core Axl signaling pathway.







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